molecular formula C11H13N3O B1458473 9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one CAS No. 1708428-06-1

9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one

Cat. No. B1458473
CAS RN: 1708428-06-1
M. Wt: 203.24 g/mol
InChI Key: PEBKSQWNGGYTHX-UHFFFAOYSA-N
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Description

9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one is a heterocyclic compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a derivative of indazole and has been found to possess a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one is not fully understood. However, it has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the activity of certain enzymes involved in inflammation and microbial growth.
Biochemical and Physiological Effects:
9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one has been found to exhibit a range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of certain enzymes involved in inflammation and microbial growth, and reduce the production of pro-inflammatory cytokines. In addition, it has been found to possess antioxidant activity, which may contribute to its anticancer and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one in lab experiments is its potential to exhibit a range of biological activities, making it a promising compound for scientific research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder the development of new drugs based on this compound.

Future Directions

There are several future directions for the research on 9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one. One potential direction is to further investigate its mechanism of action, which may lead to the development of new drugs for the treatment of cancer, inflammation, and infectious diseases. Another direction is to explore its potential as a lead compound for the development of new drugs with improved pharmacological properties. Additionally, further studies are needed to evaluate its safety and toxicity in vivo.

Scientific Research Applications

9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one has been found to possess a range of biological activities, making it a promising compound for scientific research. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been found to possess anti-inflammatory and antimicrobial properties. These properties make it a potential candidate for the development of new drugs for the treatment of cancer, inflammation, and infectious diseases.

properties

IUPAC Name

9-methyl-7,8,9,10-tetrahydro-2H-pyrazino[1,2-b]indazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-2-3-9-8(6-7)10-11(15)12-4-5-14(10)13-9/h4-5,7H,2-3,6H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBKSQWNGGYTHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN3C=CNC(=O)C3=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one
Reactant of Route 2
9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one
Reactant of Route 3
9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one
Reactant of Route 4
9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one
Reactant of Route 5
9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one
Reactant of Route 6
9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one

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